2,6-Dimethylcyclohexanone
CAS No.: 2816-57-1
Cat. No.: VC21195709
Molecular Formula: C8H14O
Molecular Weight: 126.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2816-57-1 |
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Molecular Formula | C8H14O |
Molecular Weight | 126.2 g/mol |
IUPAC Name | 2,6-dimethylcyclohexan-1-one |
Standard InChI | InChI=1S/C8H14O/c1-6-4-3-5-7(2)8(6)9/h6-7H,3-5H2,1-2H3 |
Standard InChI Key | AILVYPLQKCQNJC-UHFFFAOYSA-N |
SMILES | CC1CCCC(C1=O)C |
Canonical SMILES | CC1CCCC(C1=O)C |
Introduction
Industrial Synthesis and Process Optimization
The industrial production of 2,6-dimethylcyclohexanone primarily involves catalytic hydrogenation of 2,6-dimethylphenol (2,6-DMP). A patented process demonstrates high-efficiency conversion under controlled conditions :
Reaction Pathway and Conditions
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Catalytic Hydrogenation:
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Substrate: 2,6-Dimethylphenol
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Catalyst: Palladium (0.5–1%) or platinum supported on carbon or alumina
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Temperature: 150–250°C
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Pressure: 100–300 PSIG
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Gas Ratios: 5–20 moles of NH₃ and H₂ per mole of 2,6-DMP
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Key Byproducts:
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2,6-Dimethylcyclohexanol (partial hydrogenation product)
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2,6-Dimethylaniline (minor side product)
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Performance Metrics
Under optimal conditions, this method achieves >99% conversion of 2,6-DMP and >95% selectivity toward 2,6-dimethylcyclohexylamine, a precursor to agrochemicals . Representative data from continuous reactor trials are summarized below:
Catalyst | Temperature (°C) | Pressure (PSIG) | Conversion (%) | Selectivity (%) |
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0.5% Pd/C | 200 | 225 | 99.9 | 97.0 |
1% Pd/Al₂O₃ | 200 | 225 | 97.5 | 94.3 |
This process is scalable and aligns with green chemistry principles due to minimal intermediate purification requirements .
Chemical Reactivity and Stereochemical Outcomes
Sodium Borohydride Reduction
2,6-Dimethylcyclohexanone undergoes reduction with sodium borohydride (NaBH₄) to yield stereoisomeric alcohols. The reaction mechanism involves nucleophilic attack of hydride ions on the electrophilic carbonyl carbon, producing 2,6-dimethylcyclohexanol :
Stereochemical Analysis
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Starting Material: 80:20 cis:trans isomer mixture
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Products:
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Cis Isomer: Forms a single meso alcohol due to internal plane of symmetry.
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Trans Isomer: Generates two enantiomeric alcohols (R,R and S,S configurations).
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Gas chromatography analysis of the product mixture reveals a cis:trans alcohol ratio mirroring the starting ketone’s isomer distribution, confirming the reaction’s stereospecificity .
Analytical Characterization
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IR Spectroscopy:
Applications in Agrochemical Synthesis
2,6-Dimethylcyclohexanone serves as a critical intermediate in synthesizing herbicides, fungicides, and plant growth regulators. For example, its hydrogenation and amination product, 2,6-dimethylcyclohexylamine, is a building block for:
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Herbicides: Selective weed control agents.
Physical and Spectroscopic Properties
Key Physical Data :
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Boiling Point: 198–202°C (estimated)
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Density: 0.92 g/cm³ (predicted)
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Solubility: Miscible with organic solvents (e.g., methanol, ethanol).
Structural Insights
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Cis Isomer: Methyl groups on the same side of the ring, creating a symmetrical structure.
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Trans Isomer: Methyl groups on opposite sides, leading to chiral centers.
Analytical Methods for Characterization
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